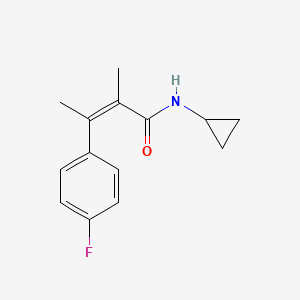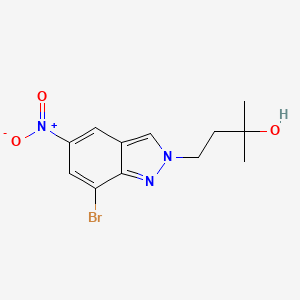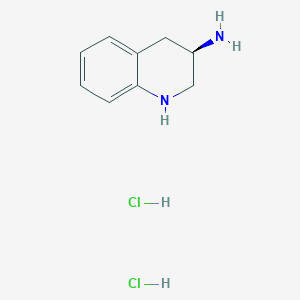
(R)-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out under high pressure and at elevated temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride often involves the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
科学的研究の応用
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine functionalities.
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with different biological activities.
3-Aminopiperidine dihydrochloride: A structurally related compound with similar solubility properties.
Uniqueness
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both tetrahydro and amine functionalities. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C9H14Cl2N2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
(3R)-1,2,3,4-tetrahydroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m1../s1 |
InChIキー |
AHOUTZAHHNCGSP-YCBDHFTFSA-N |
異性体SMILES |
C1[C@H](CNC2=CC=CC=C21)N.Cl.Cl |
正規SMILES |
C1C(CNC2=CC=CC=C21)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazole, 2-[(fluoromethyl)sulfonyl]-](/img/structure/B15200304.png)
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)
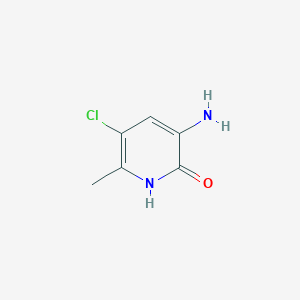
![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
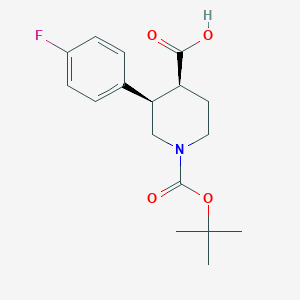
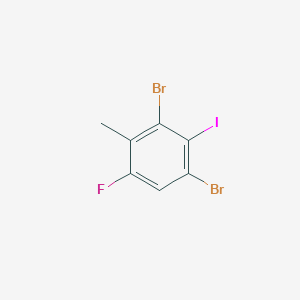
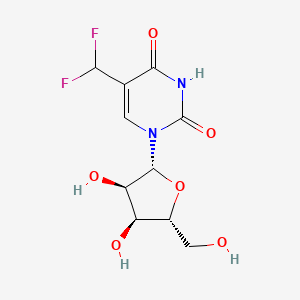
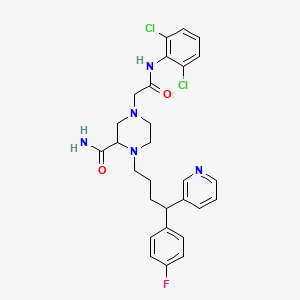
![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
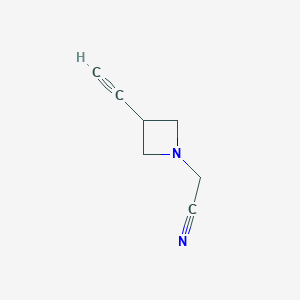
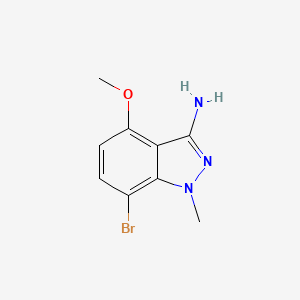
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
